molecular formula C7H10O2 B3386114 4-Hydroxy-4-methylcyclohex-2-en-1-one CAS No. 70150-56-0

4-Hydroxy-4-methylcyclohex-2-en-1-one

Cat. No. B3386114
CAS RN: 70150-56-0
M. Wt: 126.15 g/mol
InChI Key: YYSUJSRMFRKVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4-methylcyclohex-2-en-1-one is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.16 . The compound is also known by its IUPAC name, 4-hydroxy-4-methylcyclohex-2-en-1-one .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-4-methylcyclohex-2-en-1-one consists of a six-membered cyclohexene ring with a methyl group and a hydroxy group attached to the same carbon atom . The InChI code for this compound is 1S/C7H10O2/c1-7(9)4-2-6(8)3-5-7/h2,4,9H,3,5H2,1H3 .

Scientific Research Applications

Synthesis Methods

  • Researchers have developed short routes for synthesizing methyl-substituted hydroxycyclohexenones, including 4-hydroxy-4-methylcyclohex-2-en-1-one, as building blocks for natural products. These compounds were synthesized through palladium(II)-catalyzed 1,4-addition to a 1,3-diene, followed by regioselective monohydrolysis using lipase from Candida rugosa (Meister, Nieger, & Bräse, 2012).
  • A catalytic enantioselective approach to 4-hydroxy-6-methylcyclohex-2-enones, related to 4-hydroxy-4-methylcyclohex-2-en-1-one, has been presented. This involved copper-catalyzed 1,4-addition using a chiral phosphane ligand, showing the potential for asymmetric synthesis of such compounds (Meister, Sauter, & Bräse, 2013).

Pharmaceutical and Chemical Applications

  • 4-Hydroxy-4-methylcyclohex-2-en-1-one has been identified as a significant initial product in the radiolysis of aqueous solutions of p-cresol. This discovery highlights its potential in understanding radiolytic oxidation processes in organic chemistry (Schuler et al., 2002).
  • In the field of optical resolution, optically pure enantiomers of related compounds, such as cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydrides, have been obtained using optically active host compounds derived from tartaric acid. This showcases the potential for stereoselective synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one derivatives (Toda, Miyamoto, & Ohta, 1994).

Advanced Material Synthesis

  • A new synthesis method involving Williamson ether synthesis and UV thiol–ene coupling has been developed to create glycerin carbonate-based intermediates from 4-hydroxycyclohex-2-en-1-one. This method is significant for the synthesis of polyhydroxyurethanes without isocyanate, demonstrating its utility in advanced material synthesis (Benyahya et al., 2011).

Enzymatic Resolution and Chiral Synthesis

  • The compound has been used in chemoenzymatic routes to achieve both enantiomers of 4-hydroxycyclohex-2-en-1-one. This involves manganese(III) acetate-mediated acetoxylation followed by enzyme-mediated hydrolysis, highlighting its significance in enantiomeric synthesis (Demir & Seşenoğlu, 2002).

Stereospecific Synthesis

  • Stereospecific syntheses of related cyclohexene compounds demonstrate the potential for producing specific isomers of 4-hydroxy-4-methylcyclohex-2-en-1-one. This is important for creating compounds with precise stereochemical configurations for research and industrial applications (Mah, Sirat, & Thomas, 1978).

properties

IUPAC Name

4-hydroxy-4-methylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7(9)4-2-6(8)3-5-7/h2,4,9H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSUJSRMFRKVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00990396
Record name 4-Hydroxy-4-methylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4-methylcyclohex-2-en-1-one

CAS RN

70150-56-0
Record name 2-Cyclohexen-1-one, 4-hydroxy-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070150560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-methylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-4-methylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-4-methylcyclohex-2-en-1-one
Reactant of Route 2
4-Hydroxy-4-methylcyclohex-2-en-1-one
Reactant of Route 3
4-Hydroxy-4-methylcyclohex-2-en-1-one
Reactant of Route 4
4-Hydroxy-4-methylcyclohex-2-en-1-one
Reactant of Route 5
4-Hydroxy-4-methylcyclohex-2-en-1-one
Reactant of Route 6
4-Hydroxy-4-methylcyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.